molecular formula C16H13N3OS2 B276204 12-methyl-5-(4-methylphenyl)-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one

12-methyl-5-(4-methylphenyl)-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one

Cat. No.: B276204
M. Wt: 327.4 g/mol
InChI Key: MGBJOUCRQJAYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thienopyrimidothiadiazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno[3,2-d]pyrimidine derivatives with thiadiazine moieties under controlled conditions. The reaction conditions often involve the use of solvents like pyridine and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting key enzymes or modulating receptor activity, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with similar core structures but different substituents.

    Thiadiazines: Compounds with similar thiadiazine moieties but different heterocyclic frameworks.

Uniqueness

3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3’,2’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is unique due to its specific combination of thieno, pyrimido, and thiadiazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H13N3OS2

Molecular Weight

327.4 g/mol

IUPAC Name

12-methyl-5-(4-methylphenyl)-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one

InChI

InChI=1S/C16H13N3OS2/c1-9-3-5-11(6-4-9)13-7-12-14(22-13)15(20)19-16(17-12)21-8-10(2)18-19/h3-7H,8H2,1-2H3

InChI Key

MGBJOUCRQJAYIX-UHFFFAOYSA-N

SMILES

CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)C)N=C2SC1

Canonical SMILES

CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)C)N=C2SC1

Origin of Product

United States

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